

# Spectroscopic Profile of 2-Butoxyethyl Oleate: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Butoxyethyl oleate

Cat. No.: B089801

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **2-Butoxyethyl oleate**, a colorless liquid utilized across various industries, including cosmetics and pharmaceuticals, for its properties as a solvent, emollient, and surfactant.<sup>[1]</sup> This document focuses on Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, presenting key data and detailed experimental protocols to aid in the characterization and analysis of this compound.

## Chemical Structure

**2-Butoxyethyl oleate** (CAS No. 109-39-7) is the ester formed from the reaction of oleic acid and 2-butoxyethanol.<sup>[2]</sup> Its molecular formula is C<sub>24</sub>H<sub>46</sub>O<sub>3</sub>, and its molecular weight is 382.62 g/mol.<sup>[1]</sup>

Structure:

## Spectroscopic Data

While a comprehensive, publicly available dataset for **2-Butoxyethyl oleate** is limited, the following tables summarize the expected characteristic spectroscopic data based on the analysis of its constituent functional groups and data from analogous ester compounds.

## Fourier-Transform Infrared (FTIR) Spectroscopy Data

The FTIR spectrum of an ester like **2-Butoxyethyl oleate** is characterized by strong absorption bands related to the carbonyl and C-O stretching vibrations.<sup>[2]</sup>

Functional Group	Wavenumber (cm <sup>-1</sup> )	Description
C=O (Ester)	~1740	Strong stretching vibration, characteristic of the carbonyl group in esters. <sup>[2]</sup>
C-O (Ester)	~1300-1000	Stretching vibrations. <sup>[2]</sup>
C-H (Alkyl)	~2950-2850	Stretching vibrations of the long alkyl chain. <sup>[2]</sup>
=C-H (Olefinic)	~3005	Stretching vibration of the hydrogens on the carbon-carbon double bond.

## Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic compounds.<sup>[2]</sup>

The following table provides estimated chemical shifts ( $\delta$ ) for the protons in **2-Butoxyethyl oleate**. These estimations are based on typical values for fatty acid esters and the known shifts for the 2-butoxyethanol moiety.

Proton Assignment	Estimated Chemical Shift (ppm)	Multiplicity	Integration
a	~0.90	t	3H
b	~1.30	m	20H
c	~1.60	m	2H
d	~2.00	m	4H
e	~5.34	m	2H
f	~2.28	t	2H
g	~4.20	t	2H
h	~3.65	t	2H
i	~3.48	t	2H
j	~1.55	m	2H
k	~1.38	m	2H
l	~0.92	t	3H

Structure with Proton Assignments:

The estimated chemical shifts for the carbon atoms in **2-Butoxyethyl oleate** are presented below. In the  $^{13}\text{C}$  NMR spectra of related triesters, the ester carbonyl groups typically show signals in the range of ~174-178 ppm.[2]

Carbon Assignment	Estimated Chemical Shift (ppm)
C=O	~174
-CH=CH-	~130
-O-CH <sub>2</sub> -CH <sub>2</sub> -O-	~69
-C-O-CH <sub>2</sub> -	~64
-O-CH <sub>2</sub> -CH <sub>2</sub> -O-	~63
-CH <sub>2</sub> - (Alkyl Chain)	~22-34
-CH <sub>3</sub> (Oleate)	~14
-CH <sub>3</sub> (Butoxy)	~14

## Experimental Protocols

The following are detailed methodologies for acquiring the FTIR and NMR spectra of **2-Butoxyethyl oleate**.

### FTIR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

This method is suitable for the analysis of liquid samples.

- Instrument Setup:
  - Select the appropriate spectral range (e.g., 4000 to 400 cm<sup>-1</sup> for most organic compounds).[3]
  - Set the desired resolution.
- Sample Preparation and Analysis:
  - Ensure the ATR crystal is clean and free of contaminants by cleaning it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[4]
  - Acquire a background spectrum of the clean, empty ATR crystal.

- Place a small drop of **2-Butoxyethyl oleate** directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[4]
- Acquire the sample spectrum.
- Clean the ATR crystal thoroughly after the measurement.[3]
- Data Processing:
  - The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance spectrum.
  - Identify and label the characteristic peaks corresponding to the functional groups of **2-Butoxyethyl oleate**.

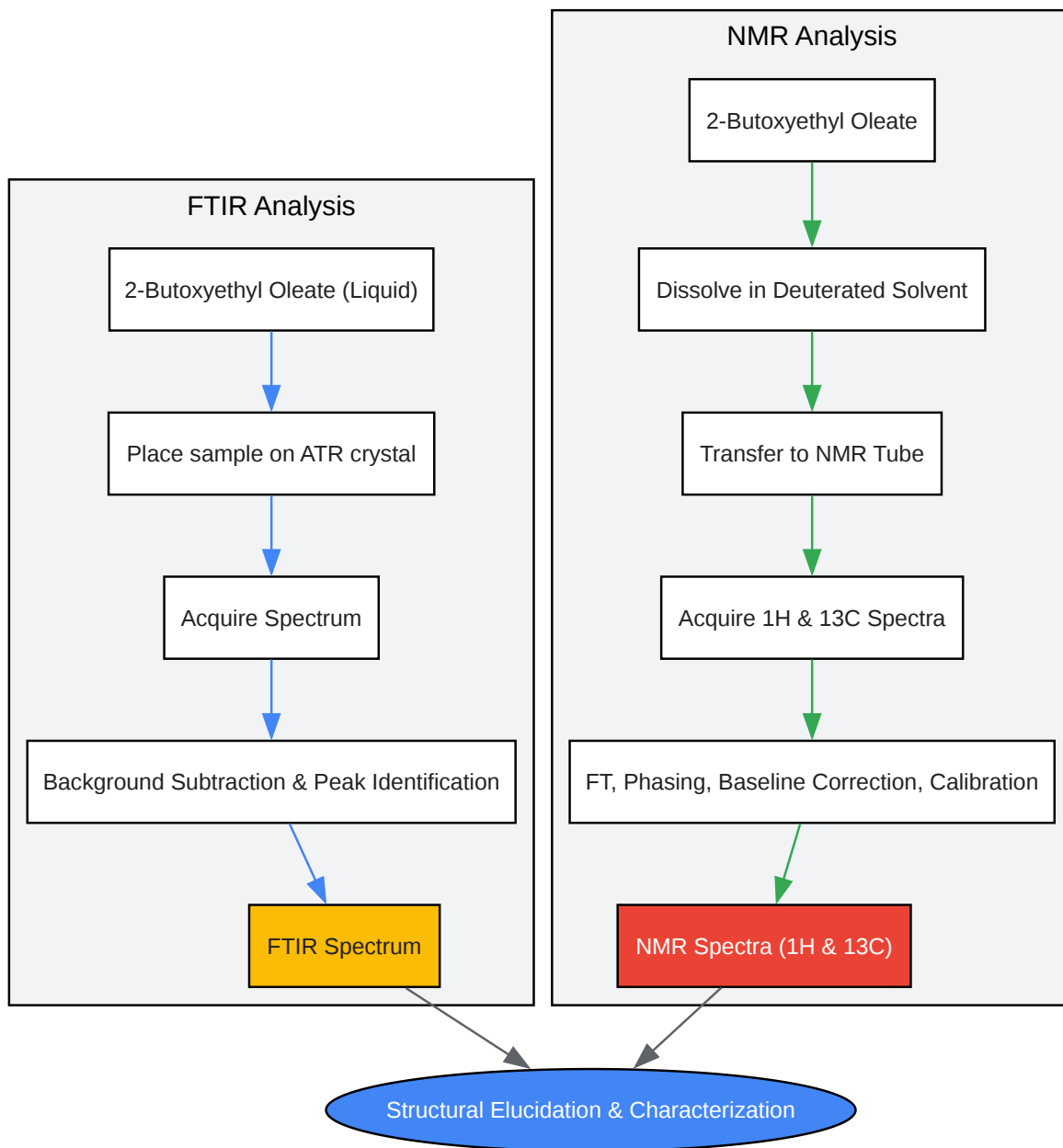
## NMR Spectroscopy Protocol

- Sample Preparation:
  - For a  $^1\text{H}$  NMR spectrum, dissolve 5-25 mg of **2-Butoxyethyl oleate** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ ). For a  $^{13}\text{C}$  NMR spectrum, a higher concentration of 50-100 mg may be required.
  - The chosen solvent should not have signals that overlap with the analyte peaks.
  - Transfer the solution to a clean, dry NMR tube.
- Instrument Setup:
  - Insert the NMR tube into the spectrometer.
  - Lock the spectrometer onto the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity.
- Data Acquisition:
  - Acquire the  $^1\text{H}$  NMR spectrum. A single pulse experiment is typically sufficient.

- Acquire the  $^{13}\text{C}$  NMR spectrum. This will likely require a greater number of scans than the  $^1\text{H}$  spectrum due to the lower natural abundance of the  $^{13}\text{C}$  isotope.
- Data Processing:
  - Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
  - Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g.,  $\text{CHCl}_3$  at 7.26 ppm for  $^1\text{H}$  NMR and  $\text{CDCl}_3$  at 77.16 ppm for  $^{13}\text{C}$  NMR).
  - Integrate the signals in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons for each peak.
  - Assign the peaks in both the  $^1\text{H}$  and  $^{13}\text{C}$  spectra to the corresponding atoms in the **2-Butoxyethyl oleate** molecule.

## Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for **2-Butoxyethyl oleate**.



[Click to download full resolution via product page](#)

### Workflow for Spectroscopic Analysis of **2-Butoxyethyl Oleate**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Page loading... [wap.guidechem.com]
- 2. 2-Butoxyethyl oleate | 109-39-7 | Benchchem [benchchem.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Butoxyethyl Oleate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b089801#spectroscopic-data-for-2-butoxyethyl-oleate-ftir-nmr]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)